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Introduction

Celgosivir, a pro-drug of castanospermine, is an oral α-glucosidase I inhibitor.[1] Its antiviral

mechanism involves disrupting the proper folding of viral glycoproteins by inhibiting host cell

enzymes in the endoplasmic reticulum, which are crucial for the maturation of enveloped

viruses like the dengue virus (DENV).[2][3] This leads to the misfolding of viral proteins, such

as the non-structural protein 1 (NS1), and modulates the host's unfolded protein response

(UPR).[4]

The AG129 mouse model, which lacks receptors for both type I (IFN-α/β) and type II (IFN-γ)

interferons, is a widely used and valuable tool for studying dengue virus pathogenesis and for

the preclinical evaluation of antiviral therapies.[2] These mice are susceptible to infection with

non-mouse-adapted DENV strains and can develop systemic disease, making them suitable for

efficacy studies.[5] Preclinical studies in AG129 mice have demonstrated that Celgosivir can

significantly enhance survival, reduce viremia, and elicit a robust immune response, even when

treatment is delayed post-infection.[2][4] However, translating these promising results to human

clinical trials has been challenging, with studies suggesting that the dosing regimen is a critical

factor for therapeutic efficacy.[2][6]
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Celgosivir targets the host's α-glucosidase I enzyme located in the endoplasmic reticulum.

This enzyme is essential for the initial steps of N-linked glycoprotein processing. By inhibiting

this enzyme, Celgosivir prevents the proper folding and maturation of viral envelope proteins,

leading to the production of non-infectious virions and the accumulation of misfolded proteins.
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Caption: Celgosivir's mechanism of action in the host cell.
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Quantitative Data Summary
The efficacy of Celgosivir in AG129 mouse models is dependent on dose and schedule.[1]

The following tables summarize key findings from various studies.

Table 1: Survival Rate in Lethal DENV Challenge Models

Treatment
Group

Dosage &
Schedule

Survival Rate
(%)

Study Model Citation

Celgosivir 50 mg/kg BID 100% Lethal DENV-2 [1][7][8]

Celgosivir 25 mg/kg BID 62% Lethal DENV-2 [8]

Celgosivir 10 mg/kg BID 12% Lethal DENV-2 [8]

Celgosivir 100 mg/kg QD 0% Lethal DENV-2 [1][7][8]

Celgosivir
50 mg/kg BID

(delayed 24h)
75% ADE Model [8]

Celgosivir
50 mg/kg BID

(delayed 48h)
50% ADE Model [4][8]

Castanospermin

e
50 mg/kg BID

Comparable to

25 mg/kg BID

Celgosivir

Lethal DENV-2 [1]

Placebo/Untreate

d
N/A 0%

Lethal DENV-2 /

ADE
[8]

BID: Twice a day; QD: Once a day; ADE: Antibody-Dependent Enhancement.

Table 2: Viremia Reduction in DENV-Infected AG129 Mice
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Treatment
Group

Dosage &
Schedule

Viremia
Reduction

Time of
Measurement

Citation

Celgosivir
50 mg/kg BID (at

infection)
88%

Day 3 post-

infection
[8]

Celgosivir
50 mg/kg BID

(delayed 24h)
55%

Day 3 post-

infection
[8]

Celgosivir Four-times daily
Significant

reduction
Peak viremia [6]

Celgosivir
Twice daily (at

peak viremia)

No significant

benefit

Post-peak

viremia
[6]

Protocols: In Vivo Efficacy Evaluation of Celgosivir
This protocol outlines a typical experiment to assess the antiviral efficacy of Celgosivir in a

lethal dengue infection model using AG129 mice.

1. Materials and Reagents

Animals: 6-8 week old AG129 mice (deficient in IFN-α/β and -γ receptors).[9]

Virus: Mouse-adapted DENV-2 strain (e.g., S221 or New Guinea C) or clinical isolates of

DENV-1/DENV-2.[5][6][7]

Test Compound: Celgosivir, prepared in a suitable vehicle (e.g., PBS).

For ADE Model (Optional): Mouse monoclonal antibody against DENV E protein.[7]

Equipment: Standard animal housing (BSL-2), syringes, gavage needles, blood collection

supplies, centrifuge, -80°C freezer.

Assays: Plaque assay reagents (e.g., BHK-21 cells) or qRT-PCR reagents for viral load

quantification.

2. Experimental Workflow
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Caption: Standard workflow for Celgosivir efficacy testing in AG129 mice.

3. Detailed Procedure
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a. Animal Acclimatization and Grouping:

Acclimatize 6-8 week old AG129 mice for at least one week under standard laboratory

conditions.

Randomly assign mice to treatment and control groups (n=10-12 per group is typical for

survival studies).[9]

b. Infection Protocol (Primary Infection):

Inoculate mice via intraperitoneal (i.p.) injection with a lethal dose (e.g., 10^4–10^6 PFU) of a

mouse-adapted DENV-2 strain.[5]

The day of infection is designated as Day 0.

c. Antibody-Dependent Enhancement (ADE) Model (Optional):

One day prior to infection (Day -1), administer 20 µg per mouse of a monoclonal antibody

against the DENV E protein via i.p. injection.[7]

Proceed with viral infection on Day 0 as described above.

d. Celgosivir Administration:

Initiate treatment at a specified time point (e.g., immediately after infection, or delayed by 24

or 48 hours).[4][7]

Administer Celgosivir via intraperitoneal injection or oral gavage. A common effective

regimen is 50 mg/kg administered twice daily (BID) for 5 consecutive days.[1][7]

The control group should receive an equal volume of the vehicle on the same schedule.

e. Monitoring and Sample Collection:

Monitor the mice daily for up to 21 days for signs of morbidity (e.g., weight loss, ruffled fur,

paralysis) and mortality.
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Collect blood samples (e.g., via submandibular bleeding) at specified time points (e.g., Days

1, 3, and 7) to assess viremia.[7]

Process blood to separate serum and store at -80°C until analysis.

f. Endpoint Analysis:

Viremia: Quantify the viral load in serum samples using a standard plaque assay on BHK-21

cells or by quantitative reverse transcription PCR (qRT-PCR).[10]

Survival: Plot survival data using a Kaplan-Meier curve and analyze for statistical

significance.

Immune Response: Analyze serum for cytokine and chemokine levels to assess the host

immune response.[4]

4. Logical Relationship: Dosing Strategy and Efficacy

Pharmacokinetic studies have shown that Celgosivir is rapidly metabolized to

castanospermine.[1] The protective efficacy is highly dependent on maintaining a minimum

concentration (Cmin) of the drug, which is better achieved with a twice-daily (BID) or four-times

daily dosing schedule compared to a single daily (QD) dose of the same total amount.[1][6]
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Low / Sub-therapeutic
Trough Levels

Sustained Therapeutic
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High Efficacy
(100% Survival)

Protective Efficacy
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Caption: Relationship between dosing schedule, drug concentration, and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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